

chemical properties and structure of 7-Desmethyl-3-hydroxyagomelatine

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An In-depth Technical Guide to 7-Desmethyl-3-hydroxyagomelatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Desmethyl-3-hydroxyagomelatine is a principal human metabolite of the novel antidepressant agomelatine. As a compound with residual pharmacological activity, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for a comprehensive assessment of agomelatine's overall clinical profile. This technical guide provides a detailed overview of **7-Desmethyl-3-hydroxyagomelatine**, encompassing its physicochemical characteristics, structural details, and known biological activities. The document includes detailed experimental protocols for its analysis and outlines the key signaling pathways associated with its parent compound, agomelatine, which are relevant to understanding its mechanism of action.

Chemical Properties and Structure

7-Desmethyl-3-hydroxyagomelatine, with the IUPAC name N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a key metabolite formed through the hepatic metabolism of agomelatine.



[1][2] The primary metabolic pathways for agomelatine involve 3-hydroxylation and 7-desmethylation.[1]

Physicochemical Properties

Precise experimental data for some physicochemical properties of **7-Desmethyl-3-hydroxyagomelatine** are not readily available in the public domain. The following table summarizes the known and predicted properties.

Property	Value	Source
Molecular Formula	C14H15NO3	
Molecular Weight	245.28 g/mol	[3]
Appearance	Pale Beige to Light Brown Solid	[4]
Melting Point	Not experimentally determined. Predicted values may vary.	-
Boiling Point	Not experimentally determined. Predicted values may vary.	-
Solubility	No specific data available. As a hydroxylated derivative, it is expected to have higher polarity and potentially greater aqueous solubility than agomelatine. For the related compound, 7-desmethylagomelatine, solubility in DMSO is reported as ≥ 160 mg/mL. Solubility in mixtures for in vivo studies has been reported for 7-desmethylagomelatine as ≥ 2.08 mg/mL in formulations containing DMSO, PEG300, Tween-80, and saline.[5]	_



Structural Information

Identifier	Value	Source
IUPAC Name	N-(2-(3,7- dihydroxynaphthalen-1- yl)ethyl)acetamide	[6]
CAS Number	166527-00-0	[3]
SMILES	OC1=CC2=C(CCNC(C)=O)C= C(O)C=C2C=C1	[6]
3D Conformation	A 3D structure can be generated from the SMILES string using appropriate chemical software. No experimentally determined crystal structure is publicly available.	-

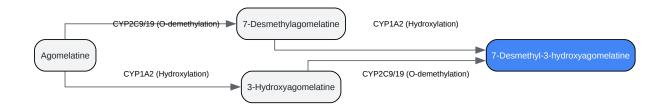
Biological Activity and Signaling Pathways

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine, which is a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor. [7] This dual action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[8] **7-Desmethyl-3-hydroxyagomelatine** itself has been shown to have less activity than the parent compound.[7]

Agomelatine Metabolism and Formation of 7-Desmethyl-3-hydroxyagomelatine

The metabolism of agomelatine is primarily hepatic, mediated by cytochrome P450 enzymes, with CYP1A2 being the major contributor (90%) and CYP2C9/19 also playing a role (10%).[9] The formation of **7-Desmethyl-3-hydroxyagomelatine** occurs through two key steps: 7-O-demethylation and 3-hydroxylation.[1][2]





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Figure 1. Metabolic pathway of agomelatine to **7-Desmethyl-3-hydroxyagomelatine**.

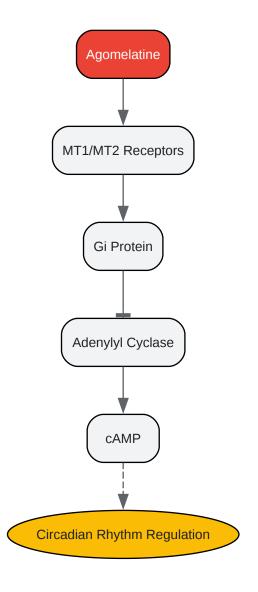
Signaling Pathways of the Parent Compound, Agomelatine

The biological activity of **7-Desmethyl-3-hydroxyagomelatine** is understood in the context of its parent compound. Agomelatine's unique pharmacological profile stems from its synergistic action on both melatonergic and serotonergic systems.[10]

2.2.1. Melatonergic (MT1/MT2) Receptor Agonism

Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), is primarily linked to the regulation of circadian rhythms.[11] This action is thought to contribute to the sleep-improving effects of agomelatine.





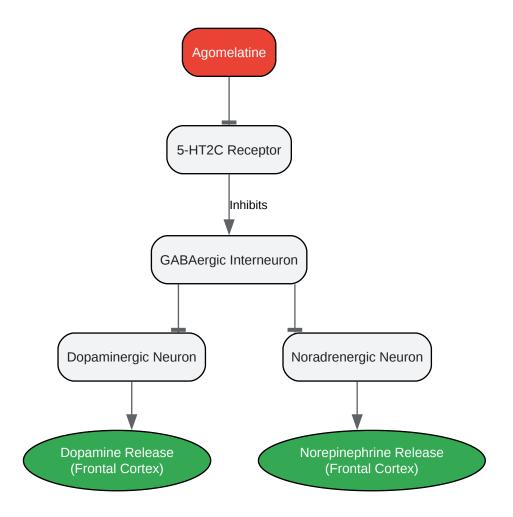
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Figure 2. Simplified signaling pathway of agomelatine's agonism at MT1/MT2 receptors.

2.2.2. Serotonergic (5-HT2C) Receptor Antagonism

Antagonism of the 5-HT2C receptor by agomelatine leads to the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex, which is a key mechanism underlying its antidepressant effects.[12]





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Figure 3. Simplified signaling pathway of agomelatine's antagonism at 5-HT2C receptors.

2.2.3. Receptor Heteromerization

Recent studies have suggested the formation of heterodimers between MT1/MT2 and 5-HT2C receptors, which may provide a molecular basis for the synergistic effects of agomelatine.[13] The functional consequences of this heteromerization are an area of active research.

Experimental Protocols Synthesis of 7-Desmethyl-3-hydroxyagomelatine

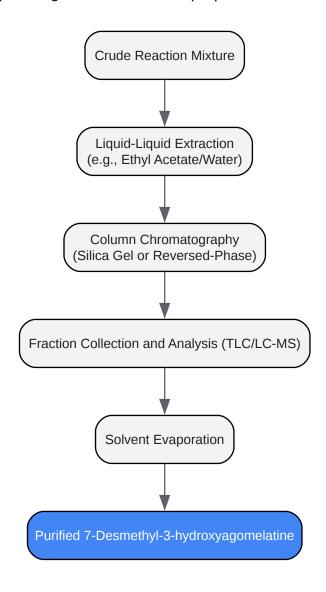
A specific, detailed synthesis protocol for **7-Desmethyl-3-hydroxyagomelatine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds. The synthesis would likely involve the demethylation of



agomelatine to produce 7-desmethyl-agomelatine, followed by a regioselective hydroxylation at the 3-position of the naphthalene ring. The demethylation of agomelatine can be achieved using various reagents, such as boron tribromide or hydrobromic acid. The subsequent hydroxylation is a more complex step that would require careful optimization to achieve the desired regioselectivity.

Purification of 7-Desmethyl-3-hydroxyagomelatine

Given the polar nature of the dihydroxylated metabolite, purification would likely involve chromatographic techniques. A general workflow is proposed below.



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Figure 4. A general workflow for the purification of **7-Desmethyl-3-hydroxyagomelatine**.



Analytical Method: LC-MS/MS for Quantification in Human Plasma

A sensitive and selective LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma has been developed and validated.[14]

3.3.1. Sample Preparation

- Method: Simple protein precipitation.
- Procedure: To a plasma sample, add a precipitating agent (e.g., methanol or acetonitrile)
 containing an internal standard (e.g., phenacetin). Vortex and centrifuge to pellet the
 precipitated proteins. The supernatant is then collected for analysis.

3.3.2. Chromatographic Conditions

- Column: Phenomenex ODS3 (4.6 x 150 mm, 5 μm) or equivalent C18 column.[14]
- Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5mM ammonium formate with 0.2% formic acid).[14] A typical ratio is 70:30 (v/v) methanol:buffer.
 [14]
- Flow Rate: Approximately 0.8 mL/min.[14]
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3.3.3. Mass Spectrometric Detection

- Ionization: Positive electrospray ionization (ESI+).
- Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - 7-Desmethyl-3-hydroxyagomelatine (analyte): Specific precursor and product ions need to be determined through infusion and optimization.



- Agomelatine: m/z 244.1 → 185.1[14]
- 7-desmethyl-agomelatine: m/z 230.1 → 171.1[14]
- 3-hydroxy-agomelatine: m/z 260.1 → 201.1[14]
- Phenacetin (Internal Standard): m/z 180.1 → 110.1[14]

3.3.4. Method Validation

The method should be validated for specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability according to regulatory guidelines.[14]

Biological Assays

While specific assay results for **7-Desmethyl-3-hydroxyagomelatine** are limited, the following general protocols for the parent compound's targets can be adapted to evaluate the activity of the metabolite.

3.4.1. MT1 and MT2 Receptor Binding Assay

- Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-melatonin) and cell membranes expressing the MT1 or MT2 receptor.
- Procedure:
 - Prepare cell membranes from a stable cell line expressing either human MT1 or MT2 receptors.
 - Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (7-Desmethyl-3-hydroxyagomelatine).
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the bound radioactivity using liquid scintillation counting.
 - Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki).



3.4.2. 5-HT2C Receptor Antagonism Assay

 Principle: A functional assay measuring the ability of the test compound to inhibit the signaling induced by a known 5-HT2C agonist (e.g., serotonin). A common readout is the measurement of intracellular calcium mobilization.

Procedure:

- Use a cell line stably expressing the human 5-HT2C receptor and loaded with a calciumsensitive fluorescent dye.
- Pre-incubate the cells with varying concentrations of the test compound (7-Desmethyl-3-hydroxyagomelatine).
- Stimulate the cells with a fixed concentration of a 5-HT2C agonist.
- Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
- Determine the IC₅₀ value of the test compound for its antagonist activity.

Conclusion

7-Desmethyl-3-hydroxyagomelatine is a significant metabolite of agomelatine with a chemical structure that retains some of the core features of the parent compound. While its pharmacological activity is reported to be lower than that of agomelatine, a comprehensive understanding of its properties is essential for a complete picture of agomelatine's in vivo behavior. This technical guide has summarized the available chemical and structural information, outlined the relevant biological pathways, and provided detailed experimental protocols for the analysis of this metabolite. Further research is warranted to fully elucidate the specific physicochemical properties and the complete pharmacological profile of **7-Desmethyl-3-hydroxyagomelatine**.

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